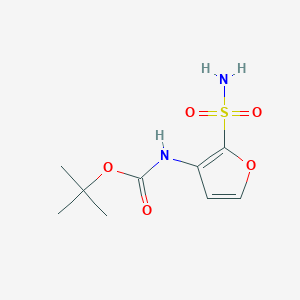
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a chemical compound with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-sulfamoylfuran-3-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Scientific Research Applications
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler compound with the molecular formula C5H11NO2, used as a protecting group in organic synthesis.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: A compound with similar structural features but different functional groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups and their interactions, which make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14N2O5S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate |
InChI |
InChI=1S/C9H14N2O5S/c1-9(2,3)16-8(12)11-6-4-5-15-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12)(H2,10,13,14) |
InChI Key |
DCAWUCZBLPTRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13258244.png)
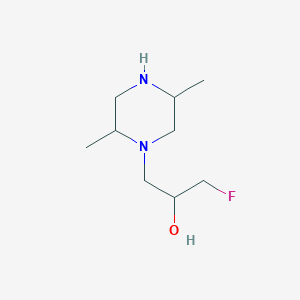
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13258268.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine](/img/structure/B13258271.png)
![2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13258275.png)
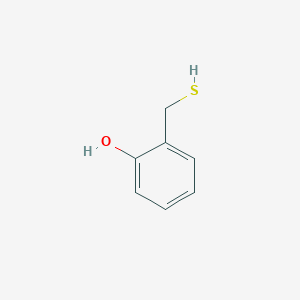
amine](/img/structure/B13258285.png)

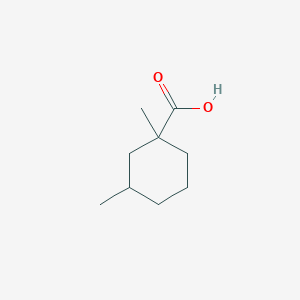
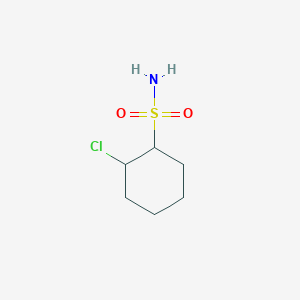
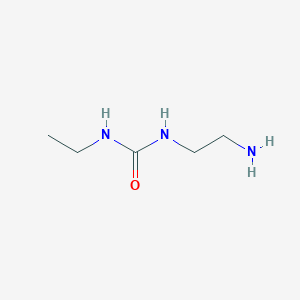
![6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid](/img/structure/B13258312.png)

